molecular formula C10H9FO3 B1457187 Methyl 4-acetyl-2-fluorobenzoate CAS No. 1006876-12-5

Methyl 4-acetyl-2-fluorobenzoate

Cat. No. B1457187
Key on ui cas rn: 1006876-12-5
M. Wt: 196.17 g/mol
InChI Key: AKKZZOPOAWJQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915408B2

Procedure details

A mixture of methyl 4-bromo-2-fluorobenzoate (7.0 g, 0.030 mol), 1-(ethenyloxy)butane (13 mL, 0.099 mol), palladium acetate (200 mg, 0.0009 mol), 1,3-bis(diphenylphosphino)propane (700 mg, 0.002 mol), and potassium carbonate (4.29 g, 0.0310 mol) in DMF (50 mL) and water (3 mL) was heated at 80° C. with stirring for 24 h. After cooling to RT, to the solution was added 1N HCl solution (31 ml). The mixture was stirred at RT for 1 h, and then extracted with ethyl ether. The combined extracts were washed with brine; dried over Na2SO4, filtered concentrated. The residue was flash chromatographed on a silica gel column to give the desired product (1.64 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.[CH:13]([O:15]CCCC)=[CH2:14].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].Cl>CN(C=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:13]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1)(=[O:15])[CH3:14] |f:3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
13 mL
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
700 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
200 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT, to the solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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